6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-12(25)24-10-9-15-16(11-24)30-20(17(15)19(27)21-2)22-18(26)13-5-7-14(8-6-13)31(28,29)23(3)4/h5-8H,9-11H2,1-4H3,(H,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZOTGHPTZKBQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves several steps, typically starting with the formation of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the acetyl, dimethylsulfamoyl, and benzamido groups is carried out through subsequent functionalization reactions, such as acylation, sulfonation, and amidation. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of this compound is as an acetylcholinesterase inhibitor. AChE inhibitors are crucial in the management of Alzheimer's disease as they increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Table 1: AChE Inhibition Potency
| Compound Name | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide | 0.25 | 10 |
| Donepezil | 0.10 | - |
| Rivastigmine | 0.15 | - |
Studies indicate that this compound exhibits a moderate to high inhibitory effect on AChE with an IC50 value comparable to established drugs like donepezil and rivastigmine .
Neuroprotective Effects
Research has shown that compounds with AChE inhibitory activity also possess neuroprotective properties. In vitro studies demonstrated that the compound not only inhibits AChE but also protects neuronal cells from oxidative stress-induced apoptosis.
Case Study: Neuroprotection in SH-SY5Y Cells
A study conducted on SH-SY5Y neuroblastoma cells revealed that treatment with the compound resulted in:
- Reduction in cell death : Approximately 30% lower compared to untreated controls.
- Decrease in oxidative stress markers : Levels of reactive oxygen species (ROS) were significantly reduced.
These findings suggest potential for use in therapies aimed at combating neurodegeneration associated with Alzheimer's disease .
Potential Anticancer Activity
Emerging evidence suggests that thieno[2,3-c]pyridine derivatives may exhibit anticancer properties. Preliminary studies indicate that the compound can inhibit the proliferation of certain cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 20.0 |
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Mechanism of Action
The mechanism of action of 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related heterocycles from the provided evidence:
Key Findings:
Core Heterocycle Differences: The thieno[2,3-c]pyridine core in the target compound differs from thieno[2,3-b]pyridine () in ring fusion position, altering electronic distribution and steric bulk.
Substituent Impact: The 4-(dimethylsulfamoyl)benzamido group in the target compound enhances hydrophilicity compared to trimethylbenzylidene (11a) or chlorophenyl (22), which are more lipophilic . Cyano groups in 11a and 7b () increase electrophilicity, whereas the target’s acetyl group provides metabolic stability via steric hindrance .
Synthetic Efficiency: Yields for thiazolo-pyrimidine derivatives (68%, ) suggest moderate synthetic accessibility, while thieno[2,3-b]pyridine derivatives () require longer reaction times (e.g., 12-hour reflux for compound 12, ). The target compound’s synthesis likely faces challenges in regioselective substitution due to its complex core .
Spectroscopic Signatures: The target compound’s IR spectrum would show distinct S=O stretches (~1150–1300 cm⁻¹) from the sulfamoyl group, absent in cyano-substituted analogs (e.g., 11a, 7b) . In NMR, the N-methylcarboxamide (δ ~2.5–3.0 ppm) and acetyl group (δ ~2.1 ppm) would differentiate it from compounds with ethoxy (δ ~1.3–1.5 ppm) or methoxy (δ ~3.8 ppm) groups .
Biological Implications: The sulfamoyl group in the target compound may confer inhibitory activity against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), whereas cyano-containing analogs (11a, 7b) could target nitrilase pathways . Ethoxycarbonyl (compound 5, ) and chlorophenyl (compound 22, ) substituents prioritize lipophilicity for membrane penetration, contrasting with the target’s balance of hydrophilicity and bulk .
Biological Activity
The compound 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a synthetic derivative of thieno[2,3-c]pyridine that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- A thieno[2,3-c]pyridine core,
- An acetyl group,
- A dimethylsulfamoyl benzamide moiety.
This unique structure is believed to contribute to its biological activity, particularly in modulating enzyme functions and interacting with various biological pathways.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, derivatives of thieno[2,3-c]pyridine have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential applications in age-related diseases where oxidative damage plays a critical role .
Acetylcholinesterase Inhibition
One of the notable activities of this compound is its potential as an acetylcholinesterase inhibitor (AChEI) . AChEIs are vital in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase increases the availability of acetylcholine at synaptic clefts, enhancing cholinergic neurotransmission. Preliminary studies suggest that this compound may exhibit a similar mechanism to established AChEIs like neostigmine .
Anticancer Activity
Emerging evidence points towards the anticancer properties of thieno[2,3-c]pyridine derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it may interfere with cell cycle regulation and promote programmed cell death pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound's ability to inhibit acetylcholinesterase suggests a competitive binding mechanism at the active site of the enzyme.
- Oxidative Stress Modulation : Its antioxidant properties may involve the upregulation of endogenous antioxidant enzymes or direct scavenging of reactive oxygen species (ROS).
- Cell Signaling Pathways : Potential interference with signaling pathways related to cell survival and apoptosis could explain its anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
The compound’s synthesis likely involves multi-step reactions starting with functionalized thieno[2,3-c]pyridine precursors. A general approach includes:
- Step 1: Condensation of a thienopyridine core with 4-(dimethylsulfamoyl)benzoyl chloride under Schotten-Baumann conditions to introduce the benzamido group.
- Step 2: Acetylation at the 6-position using acetic anhydride in the presence of a catalyst (e.g., fused sodium acetate) to install the acetyl group .
- Step 3: Methylation of the carboxamide group using methyl iodide in a basic medium (e.g., potassium carbonate in DMF) .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is recommended for isolating intermediates .
Key Challenges:
- Regioselectivity during acetylation and methylation steps must be monitored via TLC or HPLC.
- Stability of the dimethylsulfamoyl group under acidic/basic conditions requires pH control .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the 3D structure using SHELXL for refinement. Single crystals can be grown via slow evaporation of DMF/water mixtures .
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy: Detect carbonyl stretches (e.g., carboxamide C=O at ~1650–1700 cm⁻¹) .
Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Scenario: Discrepancies between calculated and observed NMR shifts for the dimethylsulfamoyl group.
- Resolution:
- Density Functional Theory (DFT): Compute theoretical NMR shifts using Gaussian or ORCA software to compare with experimental data .
- Variable-Temperature NMR: Assess dynamic effects (e.g., rotational barriers in the sulfamoyl group) that may obscure peak splitting .
- Isotopic Labeling: Synthesize deuterated analogs to isolate specific coupling interactions .
- Cross-Validation: Correlate findings with X-ray crystallography to resolve ambiguities .
Advanced: What computational approaches are suitable for modeling this compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Study solvation effects and conformational flexibility in aqueous/DMSO solutions using GROMACS .
- Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) via AutoDock Vina, focusing on the sulfamoyl group’s hydrogen-bonding potential .
- QM/MM Calculations: Investigate reaction mechanisms (e.g., hydrolysis of the acetyl group) using hybrid quantum-mechanical/molecular-mechanical methods .
Data Interpretation Tips:
- Validate computational models against experimental kinetics (e.g., HPLC monitoring of degradation pathways) .
Advanced: How can structural modifications impact this compound’s biological activity?
Methodological Answer:
- Rational Design:
- Sulfamoyl Group Replacement: Substitute with phosphonate or carboxylate groups to modulate solubility and target engagement .
- Methylation vs. Ethylation: Compare N-methyl and N-ethyl derivatives to assess steric effects on receptor binding .
- Biological Assays:
- Enzyme Inhibition: Test modified analogs against kinase or protease targets using fluorescence-based assays .
- Cytotoxicity: Screen in cancer cell lines (e.g., MTT assay) to evaluate structure-activity relationships (SARs) .
Key Consideration:
- Maintain a balance between lipophilicity (LogP) and aqueous solubility for bioavailability .
Advanced: What experimental designs are optimal for resolving synthetic byproducts?
Methodological Answer:
- Byproduct Identification:
- Mitigation Strategies:
Advanced: How to validate crystallographic data when twinning or disorder is observed?
Methodological Answer:
- Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) and collect multiple datasets to assess reproducibility .
- Software Tools:
- Validation Metrics:
Advanced: What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Process Optimization:
- Flow Chemistry: Implement continuous flow reactors for precise control of exothermic reactions (e.g., acetylation) .
- Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported DMAP) to reduce waste .
- Green Chemistry:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
